![molecular formula C35H29OP B071675 (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine CAS No. 189274-36-0](/img/structure/B71675.png)

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphines, such as diphenylphosphine , are a class of organophosphorus compounds known for their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . They are often used as ligands in various organic reactions due to their high reactivity .

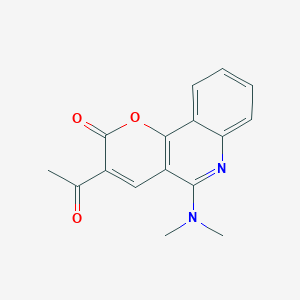

Molecular Structure Analysis

The molecular structure of phosphines is typically characterized by a phosphorus atom bonded to carbon atoms . The specific molecular structure of “®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine” was not found in the sources I accessed.

Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis : This ligand has been used in Rhodium(I) complexes for highly enantioselective hydroformylation of olefins, demonstrating excellent enantiomeric excess and effectiveness across a variety of olefins (Nozaki et al., 1997). The sense of enantioface selection for prochiral olefins is primarily determined by the absolute configuration of the phosphine site.

Chiral Phosphine-Catalyzed Reactions : It serves as an efficient catalyst in chiral phosphine-catalyzed reactions, such as the enantioselective construction of gamma-butenolides through substitution reactions, providing good to excellent yields and enantiomeric excesses (Jiang, Shi, & Shi, 2008).

Asymmetric Aza-Morita-Baylis-Hillman Reactions : The ligand is also effective in asymmetric aza-MBH reactions, offering moderate to good yields and good to high enantiomeric excesses under mild conditions (Shi, Ma, & Gao, 2007).

Asymmetric Hydrogenation : Rhodium(I) complexes containing this ligand have been used in asymmetric hydrogenation of α-alkylstyrenes, leading to the formation of aromatic hydrocarbons with significant enantiomeric excess (Inagaki, Ohta, Nozaki, & Takaya, 1997).

Theoretical Modeling : The ligand has been the subject of theoretical modeling to explain and predict the stereoselectivity in rhodium-catalyzed hydroformylation, highlighting the synergistic combination of coordination preferences, the number of chirality centers, and the correct configuration of binaphthyl fragments (Gleich, Schmid, & Herrmann, 1998).

Alternating Copolymerization : It has been employed in asymmetric alternating copolymerization with carbon monoxide, demonstrating complete head-to-tail and isotactic selectivities revealed by NMR spectrometry (Nozaki, Kawashima, Nakamoto, & Hiyama, 1999).

Wirkmechanismus

Target of Action

It is known that phosphine compounds are often used as ligands in inorganic and organometallic chemistry . They can bind to a variety of metal ions, altering their electronic and steric properties, which can result in different coordination geometries and catalytic behavior .

Mode of Action

The mode of action of this compound is based on its ability to form bonds with other molecules. For instance, phosphines can undergo a process known as hydrophosphinylation, where they add across unsaturated bonds . This process can lead to the formation of new phosphines of various structures

Biochemical Pathways

Phosphorus, a key component of phosphine compounds, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, and membrane function, as well as in the regulation of enzyme activity and signal transduction pathways . It is also involved in the dark phase of photosynthesis, where it functions in ATP synthesis, NADPH production, and is present in several key enzymes .

Pharmacokinetics

The study of pharmacokinetics is crucial in understanding how the compound is processed in the body, its bioavailability, and its potential therapeutic effects .

Result of Action

The ability of phosphine compounds to bind to metal ions and alter their properties can have significant effects on the behavior of these ions, potentially influencing a variety of biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH, oxidation-redox potential, and dissolved oxygen levels can affect the migration and transformation of phosphorus in the environment . .

Eigenschaften

IUPAC Name |

diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYTYDOSGVUKHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439136 |

Source

|

| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137769-30-3 |

Source

|

| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)

![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)

![2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole](/img/structure/B71611.png)